3-(2,4-dimethoxyphenyl)-N-(2-fluorophenyl)-2-(2H-tetrazol-5-yl)propanamide
Description
Chemical Structure and Properties
The compound 3-(2,4-dimethoxyphenyl)-N-(2-fluorophenyl)-2-(2H-tetrazol-5-yl)propanamide (CAS: 483995-01-3) features a propanamide backbone with three key substituents:
- A 2,4-dimethoxyphenyl group at position 3, providing electron-donating methoxy groups.
- An N-(2-fluorophenyl) group, introducing an electron-withdrawing fluorine atom.
- A 2H-tetrazol-5-yl ring at position 2, a heterocycle known for its strong hydrogen-bonding capacity and metabolic stability.
Molecular Formula: C₁₈H₁₈FN₅O₃
Molecular Weight: 371.37 g/mol
Purity: >90% (as per commercial specifications) .
Properties
IUPAC Name |
3-(2,4-dimethoxyphenyl)-N-(2-fluorophenyl)-2-(2H-tetrazol-5-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5O3/c1-26-12-8-7-11(16(10-12)27-2)9-13(17-21-23-24-22-17)18(25)20-15-6-4-3-5-14(15)19/h3-8,10,13H,9H2,1-2H3,(H,20,25)(H,21,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKZSIHTWWZACIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CC(C2=NNN=N2)C(=O)NC3=CC=CC=C3F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2,4-dimethoxyphenyl)-N-(2-fluorophenyl)-2-(2H-tetrazol-5-yl)propanamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C_{19}H_{21}F_{N}_{5}O_{3}, and it features a tetrazole ring, which is known for its role in enhancing bioactivity. The presence of methoxy and fluorine substituents contributes to its lipophilicity and biological interactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of similar tetrazole derivatives. For instance, compounds with a tetrazole moiety have demonstrated significant cytotoxicity against various cancer cell lines. The structure-activity relationship (SAR) indicates that the presence of specific substituents can enhance activity against cancer cells. For example, a related compound exhibited an IC50 value of 1.68 µg/mL against human glioblastoma cells, suggesting that modifications to the phenyl ring can influence efficacy .
The proposed mechanisms for the anticancer activity of tetrazole derivatives include:
- Microtubule Destabilization : Some studies suggest that tetrazole compounds act as microtubule destabilizers, which is crucial for inhibiting cancer cell proliferation .
- Inhibition of Key Enzymes : Molecular docking studies have indicated that these compounds may inhibit serine proteases involved in tumor growth .
Study 1: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of various tetrazole derivatives on different cancer cell lines. The results indicated that compounds with a 2-fluorophenyl substituent showed enhanced cytotoxicity compared to their non-fluorinated counterparts. The IC50 values ranged from 1.68 to over 30 µg/mL depending on the specific structural modifications .
Study 2: Molecular Dynamics Simulations
Molecular dynamics simulations were employed to understand the binding affinities of these compounds to target proteins involved in cancer progression. Results indicated that the compound effectively interacts with target sites through hydrophobic interactions, which are critical for its biological activity .
Data Table: Biological Activity Summary
| Compound Name | IC50 (µg/mL) | Target | Mechanism |
|---|---|---|---|
| This compound | 1.68 | Human glioblastoma U251 | Microtubule destabilization |
| Related Tetrazole Derivative | >30 | Various cancer cell lines | Enzyme inhibition |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
Compound A : 3-(2,3-Dimethoxyphenyl)-N-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide
- Molecular Formula : C₁₉H₂₀N₅O₄
- Key Differences :
- Methoxy groups at 2,3-positions on the phenyl ring (vs. 2,4 in the target compound).
- N-(4-methoxyphenyl) substituent instead of N-(2-fluorophenyl).
- Altered substituent positions may affect binding affinity in receptor-ligand interactions .
Compound B : (E)-3-(2,5-dimethoxyphenyl)-N-(4-(4-(4-fluorophenyl)-2-((4-fluorophenyl)diazenyl)-1-methyl-1H-imidazol-5-yl)pyridin-2-yl)propanamide
- Molecular Formula : C₃₃H₂₈F₂N₆O₃
- Key Differences :
- Diazenyl-linked imidazole-pyridine core replaces the tetrazole ring.
- Additional fluorophenyl and methyl groups.
- Impact :
Role of the Tetrazole Moiety
Compound C : N-Pentanoyl-N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-L-valine
- Molecular Formula : C₃₃H₃₈N₆O₅
- Key Differences :
- Biphenyl-tetrazole system linked to a valine residue.
- Larger molecular weight (598.69 g/mol).
- Impact :
Fluorophenyl vs. Other Aromatic Substituents
Compound D : 3-(2-fluorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}propanamide
- Molecular Formula : C₂₁H₂₂FN₃O
- Key Differences :
- Pyrazole ring replaces the tetrazole.
- Ethyl linker to a substituted phenyl group.
- Impact: The pyrazole’s lower acidity (pKa ~10–12 vs. The ethyl spacer may improve membrane permeability .
Comparative Data Table
Research Implications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
